molecular formula C16H12N6O6 B11554233 N'~1~,N'~2~-bis[(E)-(4-nitrophenyl)methylidene]ethanedihydrazide

N'~1~,N'~2~-bis[(E)-(4-nitrophenyl)methylidene]ethanedihydrazide

Cat. No.: B11554233
M. Wt: 384.30 g/mol
InChI Key: ZQUUQVPOSAMAQO-BEQMOXJMSA-N
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Description

N’1,N’2-BIS[(E)-(4-NITROPHENYL)METHYLIDENE]ETHANEDIHYDRAZIDE is an organic compound with the molecular formula C16H12N6O6. It is characterized by the presence of two 4-nitrophenyl groups attached to an ethanedihydrazide backbone. This compound is known for its applications in various fields of scientific research due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’1,N’2-BIS[(E)-(4-NITROPHENYL)METHYLIDENE]ETHANEDIHYDRAZIDE typically involves the condensation reaction between ethanedihydrazide and 4-nitrobenzaldehyde. The reaction is carried out under reflux conditions in an appropriate solvent, such as ethanol or methanol, with the presence of an acid catalyst to facilitate the condensation process .

Industrial Production Methods

While specific industrial production methods for N’1,N’2-BIS[(E)-(4-NITROPHENYL)METHYLIDENE]ETHANEDIHYDRAZIDE are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent choice, and catalyst concentration, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

N’1,N’2-BIS[(E)-(4-NITROPHENYL)METHYLIDENE]ETHANEDIHYDRAZIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Reduction: The major product is the corresponding diamine derivative.

    Substitution: The products depend on the nucleophile used, resulting in various substituted ethanedihydrazide derivatives.

Scientific Research Applications

N’1,N’2-BIS[(E)-(4-NITROPHENYL)METHYLIDENE]ETHANEDIHYDRAZIDE has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’1,N’2-BIS[(E)-(4-NITROPHENYL)METHYLIDENE]ETHANEDIHYDRAZIDE is not fully understood. its biological effects are believed to be mediated through interactions with cellular proteins and enzymes. The nitro groups may undergo bioreduction to form reactive intermediates that can interact with cellular targets, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’1,N’2-BIS[(E)-(4-NITROPHENYL)METHYLIDENE]ETHANEDIHYDRAZIDE is unique due to the presence of nitro groups, which impart distinct chemical reactivity and potential biological activities compared to its analogs. The nitro groups can undergo specific reactions, such as reduction and substitution, making this compound versatile for various applications .

Properties

Molecular Formula

C16H12N6O6

Molecular Weight

384.30 g/mol

IUPAC Name

N,N'-bis[(E)-(4-nitrophenyl)methylideneamino]oxamide

InChI

InChI=1S/C16H12N6O6/c23-15(19-17-9-11-1-5-13(6-2-11)21(25)26)16(24)20-18-10-12-3-7-14(8-4-12)22(27)28/h1-10H,(H,19,23)(H,20,24)/b17-9+,18-10+

InChI Key

ZQUUQVPOSAMAQO-BEQMOXJMSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=N/NC(=O)C(=O)N/N=C/C2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC=C1C=NNC(=O)C(=O)NN=CC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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